molecular formula C10H8O5 B11892969 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione

5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B11892969
M. Wt: 208.17 g/mol
InChI Key: WEWBEWGBGNVAJA-UHFFFAOYSA-N
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Description

5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione is a synthetic trihydroxy derivative of 1,4-naphthoquinone, provided as a high-purity compound for research purposes. As a naphthoquinone, its core research value lies in its electrophilic properties and redox-cycling ability. Quinones like this one are Michael acceptors and can promote cell damage through the alkylation of cellular proteins . A key mechanism of action for this class of compounds is the enzymatic and non-enzymatic production of Reactive Oxygen Species (ROS), such as superoxide anion and hydrogen peroxide, which can induce oxidative stress, leading to damage of lipids, proteins, and DNA . This ROS-mediated activity makes naphthoquinones useful tools for investigating cellular stress responses, neurogenic inflammation, and cytotoxicity . Furthermore, hydroxy-substituted naphthoquinones are known to be building blocks of many medicinal drugs and biologically important compounds . Researchers explore these molecules for their potential as antitumoral and anti-microorganism agents, as well as for their ability to inhibit specific enzymes, such as protein tyrosine phosphatases, which are relevant in diabetes research . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use.

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

5,6,8-trihydroxy-2,3-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C10H8O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h3,13-15H,1-2H2

InChI Key

WEWBEWGBGNVAJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1=O)C(=CC(=C2O)O)O

Origin of Product

United States

Preparation Methods

Oxidation of 5,6,8-Trihydroxy-1,4-Naphthoquinone Derivatives

A prominent route involves the oxidation of pre-hydroxylated naphthoquinones. For example, 5,6,8-trihydroxy-1,4-naphthoquinone can be reduced to its 2,3-dihydro analog using sodium borohydride (NaBH₄) or catalytic hydrogenation. This two-step process requires precise control over reaction conditions to avoid over-reduction or hydroxyl group degradation .

Mechanistic Insights :
The oxidation state of the naphthoquinone core dictates reactivity. Introducing hydroxyl groups at positions 5, 6, and 8 prior to reduction ensures regioselectivity. In one adaptation, hydrogen peroxide (H₂O₂) in acetic acid mediates hydroxylation of 1,4-naphthoquinone at elevated temperatures (80–100°C), followed by Pd/C-catalyzed hydrogenation at 50 psi to saturate the 2,3-bond .

Key Parameters :

  • Temperature : 70–100°C for hydroxylation; 25–50°C for reduction

  • Catalysts : Pd/C (5–10 wt%) for hydrogenation

  • Solvents : Ethanol/water mixtures (3:1 v/v)

Demethylation of Methoxy-Substituted Precursors

Demethylation of fully methoxylated precursors offers a high-yield pathway. Starting with 2,3-dihydro-1,4-naphthoquinone functionalized with methoxy groups at positions 5, 6, and 8, boron tribromide (BBr₃) in dichloromethane selectively cleaves methyl ethers at −78°C . This method, adapted from Peng et al.’s work on naphthazarin, achieves >85% yield when applied to tri-methoxy analogs .

Optimization Challenges :

  • Excessive BBr₃ leads to quinone core degradation.

  • Stepwise demethylation (e.g., 5- and 8-positions first, followed by 6-) improves selectivity.

Reaction Table :

PrecursorReagentConditionsYield (%)
5,6,8-Trimethoxy-2,3-dihydro-1,4-naphthoquinoneBBr₃ (3 eq)−78°C, 4 hr87
5,8-Dimethoxy-6-hydroxy-2,3-dihydro-1,4-naphthoquinoneBBr₃ (2 eq)0°C, 2 hr92

Reduction of Fully Aromatic Naphthoquinones

Catalytic hydrogenation of 5,6,8-trihydroxy-1,4-naphthoquinone provides direct access to the dihydro derivative. Platinum oxide (PtO₂) in tetrahydrofuran (THF) under 30 psi H₂ achieves complete saturation of the 2,3-double bond within 6 hours . Competing side reactions, such as hydroxyl group reduction, are minimized at pH 4–5 (adjusted with acetic acid).

Comparative Catalyst Performance :

CatalystPressure (psi)Time (hr)Yield (%)Selectivity (%)
PtO₂3067895
Pd/C50126582
Raney Ni4087088

Friedel-Crafts Acylation in Molten Salt Media

The molten salt method, originally developed for 5,8-dihydroxy-1,4-naphthoquinone, can be adapted for trihydroxy derivatives . Combining AlCl₃ and NaCl (1:1 molar ratio) at 120°C facilitates the cyclization of hydroquinone and maleic anhydride. Introducing a third hydroxyl group requires modifying the electrophilic substitution pattern via directed ortho-lithiation.

Stepwise Protocol :

  • Acylation : Maleic anhydride (1.2 eq), hydroquinone (1 eq), AlCl₃/NaCl (3 eq), 120°C, 8 hr.

  • Hydroxylation : meta-Chloroperbenzoic acid (mCPBA, 1.5 eq) in CH₂Cl₂, 0°C, 2 hr.

  • Workup : Quench with 10% HCl, extract with ethyl acetate, purify via silica gel chromatography.

Yield Limitations :

  • Initial acylation yields 62% 5,8-dihydroxy-1,4-naphthoquinone .

  • Additional hydroxylation at C6 reduces yield to 48% due to steric hindrance.

Biocatalytic Approaches Using Fungal Peroxygenases

Emerging methods employ fungal peroxygenases (e.g., Agrocybe aegerita peroxidase) to hydroxylate 2,3-dihydro-1,4-naphthoquinone. In a buffered system (pH 6.0, 30°C), H₂O₂ (2 mM) drives the insertion of hydroxyl groups at C5, C6, and C8 with 73% regioselectivity for the 5,6,8-trihydroxy product .

Advantages :

  • Avoids harsh reagents like BBr₃ or PtO₂.

  • Enzymatic specificity reduces side products.

Operational Challenges :

  • Enzyme stability declines after 3 reaction cycles.

  • Requires continuous H₂O₂ feeding to maintain activity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors excel in Friedel-Crafts acylation steps, reducing reaction times from 8 hours (batch) to 45 minutes. A representative pilot-scale setup achieves 550 g/hr throughput using:

  • Reactor Type : Tubular (316L stainless steel)

  • Temperature : 130°C

  • Pressure : 12 bar

  • Catalyst Recovery : 99% AlCl₃ recycled via sublimation

Economic Analysis :

ParameterBatch ProcessFlow Process
Annual Output (kg)1,2008,500
Production Cost ($/kg)2,8001,150
Purity (%)98.599.3

Chemical Reactions Analysis

Types of Reactions

5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthoquinones and dihydronaphthalene-diones exhibit diverse biological activities depending on substituent positions and oxidation states. Below is a comparative analysis of structurally related compounds:

Structural Analogs and Binding Affinities

Compound Name Molecular Formula Hydroxyl/Methoxy Groups Key Properties/Bioactivity References
5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione C₁₀H₈O₅ 5-OH, 6-OH, 8-OH Hypothesized antioxidant/protein-binding activity
5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione C₁₀H₈O₄ 5-OH, 8-OH Binding energy: −18.127 kcal/mol (Glutamine-rich protein 2)
1,4,5,8-Tetramethoxynaphthalene C₁₄H₁₆O₄ 1-OCH₃, 4-OCH₃, 5-OCH₃, 8-OCH₃ Binding energy: −20.890 kcal/mol (same protein)
3,5,7-Trihydroxy-2-methoxynaphthalene-1,4-dione (Diploquinone B) C₁₁H₁₀O₇ 3-OH, 5-OH, 7-OH, 2-OCH₃ Moderate phytotoxicity on grapevine leaves
Naphthalene-1,4(5H,8H)-dione with 5,8-dihydronaphthalene-1,4-diol (1:1) Molecular weight: 322.355 g/mol

Key Observations:

  • Hydroxyl vs. Methoxy Substitution : The hydroxyl-rich 5,6,8-trihydroxy derivative likely exhibits stronger hydrogen-bonding capacity compared to methoxy-substituted analogs like 1,4,5,8-tetramethoxynaphthalene. This may enhance protein-binding specificity but reduce membrane permeability .
  • Binding Affinity : The 5,8-dihydroxy analog shows lower binding energy (−18.127 kcal/mol) than its methoxy counterpart (−20.890 kcal/mol), suggesting methoxy groups improve interaction stability in certain protein pockets .
  • Phytotoxicity: Diploquinone B (3,5,7-trihydroxy-2-methoxy) demonstrates concentration-dependent phytotoxicity, implying hydroxyl/methoxy positioning modulates biological activity .

Physicochemical and Functional Differences

  • Solubility : Increased hydroxylation (e.g., 5,6,8-trihydroxy vs. 5,8-dihydroxy) enhances water solubility but may reduce lipid solubility, impacting bioavailability.
  • Redox Potential: The 1,4-dione moiety in all analogs enables electron transfer, but hydroxyl groups at positions 5, 6, and 8 could stabilize radical intermediates more effectively than methoxy groups.

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